1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-Chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methylphenyl substituent at the 1-position and a 2,3-dihydro-1,4-benzodioxin-6-yl group at the 4-amine position. This scaffold is structurally analogous to kinase inhibitors and antibacterial agents, with its fused heterocyclic core enabling interactions with biological targets such as ATP-binding pockets . The 2,3-dihydro-1,4-benzodioxin moiety is notable for enhancing metabolic stability and modulating lipophilicity, as demonstrated in antiinflammatory analogs like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which showed comparable potency to Ibuprofen in carrageenan-induced edema assays .
Properties
Molecular Formula |
C20H16ClN5O2 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-2-4-14(9-16(12)21)26-20-15(10-24-26)19(22-11-23-20)25-13-3-5-17-18(8-13)28-7-6-27-17/h2-5,8-11H,6-7H2,1H3,(H,22,23,25) |
InChI Key |
KWNUKXQAESJENF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC5=C(C=C4)OCCO5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced amine derivatives .
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally related analogs:
Structural and Functional Differences
Key Trends in Structure-Activity Relationships (SAR)
Substituent Position Sensitivity: The chlorine position on the phenyl ring significantly impacts activity. Electron-withdrawing groups (e.g., sulfonyl in Compound 11, ) enhance antibacterial potency but reduce solubility.
Benzodioxin Contribution :
- The 2,3-dihydro-1,4-benzodioxin group in the target compound likely improves metabolic stability compared to simpler aryl amines (e.g., 4-chlorophenyl in Compound 11) .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Antibacterial Activity : Sulfonyl- and alkoxy-substituted pyrazolo[3,4-d]pyrimidines (e.g., Compound 11) show promising activity against S. aureus (MIC 8 µg/mL), suggesting that the target compound’s benzodioxin group could be optimized for enhanced Gram-positive targeting .
- Antiinflammatory Potential: The benzodioxin moiety in the target compound may confer antiinflammatory effects, as seen in structurally related carboxylic acids .
Biological Activity
1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core and a benzodioxine moiety. Its molecular formula is , with a molecular weight of approximately 354.81 g/mol. The presence of the chloro and methyl groups enhances its lipophilicity, which may influence its biological activity.
Research indicates that this compound exhibits antiproliferative and anti-inflammatory properties. The proposed mechanisms include:
- Inhibition of Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cell signaling pathways.
- Modulation of Inflammatory Pathways : The benzodioxine structure may interact with inflammatory mediators, reducing cytokine production in vitro.
Anticancer Activity
Several studies have reported the anticancer potential of this compound. For example:
- Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). IC50 values ranged from 5 to 15 µM depending on the cell type.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Cytokine Inhibition : Research indicates that it can reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Significant inhibition of MCF-7 and A549 cell lines with IC50 values between 5-15 µM. |
| Study 2 | Assess anti-inflammatory properties | Reduction in TNF-alpha and IL-6 production in macrophage cultures. |
| Study 3 | Mechanistic study on kinase inhibition | Identified as an inhibitor of specific kinases involved in tumor growth signaling pathways. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar molecules:
| Compound Name | Structure | Key Activity |
|---|---|---|
| Compound A | Pyrazolo[3,4-d]pyrimidine derivative | Known for kinase inhibition |
| Compound B | Benzodioxine derivative | Exhibits anti-inflammatory activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
